![molecular formula C17H13N3O2 B13715873 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoic acid moiety linked to a pyrimidinylphenyl group through an amino linkage. Its molecular formula is C17H13N3O2, and it is known for its stability and reactivity under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid typically involves the reaction of 4-(2-pyrimidinyl)aniline with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction conditions include:
Temperature: 25-35°C
Solvent: Methanol or ethanol
Catalyst: Pd/C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction mass is typically heated to reflux temperature and stirred for an extended period to ensure complete conversion of reactants to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of Pd/C.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated benzoic acids
Wissenschaftliche Forschungsanwendungen
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in the treatment of leukemia.
Wirkmechanismus
The mechanism of action of 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid involves its interaction with specific molecular targets. It is known to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By binding to the active site of these enzymes, the compound prevents their phosphorylation activity, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Uniqueness
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. Unlike Imatinib and Nilotinib, this compound has a different substitution pattern on the benzene ring, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Eigenschaften
Molekularformel |
C17H13N3O2 |
|---|---|
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
3-(4-pyrimidin-2-ylanilino)benzoic acid |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)13-3-1-4-15(11-13)20-14-7-5-12(6-8-14)16-18-9-2-10-19-16/h1-11,20H,(H,21,22) |
InChI-Schlüssel |
NVWTWTKUBNQKMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)C3=NC=CC=N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)

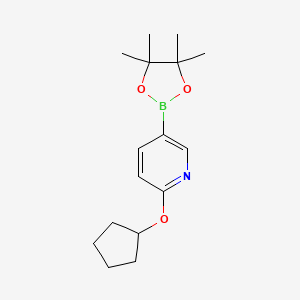
![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)
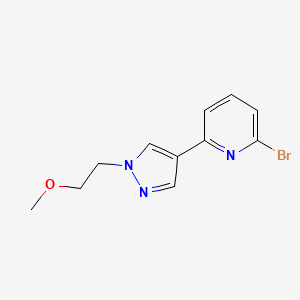
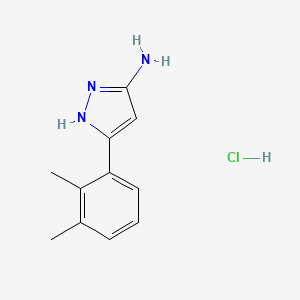
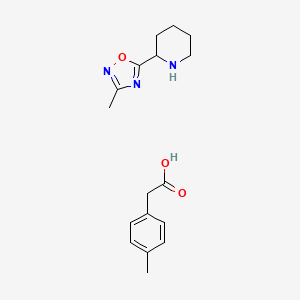
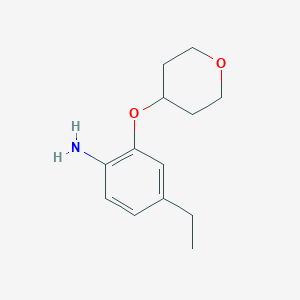
![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)

![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)
![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
